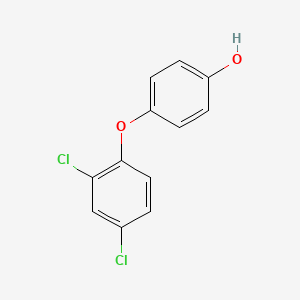

2,4-二氯苯氧基苯酚

描述

“4-(2,4-Dichlorophenoxy)phenol” is a chlorinated derivative of phenol . It is used as a selective systemic phenoxy herbicide to control many annual and perennial broad-leaf weeds .

Synthesis Analysis

The synthesis of “4-(2,4-Dichlorophenoxy)phenol” involves the addition of the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . The diazonium chloride solution obtained is then introduced into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)phenol” can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

The degradation of “4-(2,4-Dichlorophenoxy)phenol” has been studied in various contexts. For instance, one study showed that it can be effectively degraded in water by sequential electrocatalytic reduction and oxidation . Another study discussed the transformation of “4-(2,4-Dichlorophenoxy)phenol” into other compounds .Physical and Chemical Properties Analysis

“4-(2,4-Dichlorophenoxy)phenol” is a solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±37.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can also be found .科学研究应用

水处理

“2,4-二氯苯氧基苯酚”已被用于通过电催化还原和氧化顺序有效降解水中的2,4-二氯苯酚 . 该过程涉及使用Pd-MWCNTs/Ni-泡沫电极,该电极已显示出优异的脱氯效率和苯酚转化率 .

废水处理

在废水处理中,该化合物可以通过电催化还原和氧化顺序有效地矿化以实现其有效降解 . 该过程特别适用于处理含有2,4-二氯苯氧基乙酸 (2,4-D) 的废水,2,4-D 是一种常见的环境污染物 .

环境污染控制

该化合物在控制由有机氯农药引起的环境污染方面发挥着重要作用 . 已开发出高级氧化工艺 (AOP) 来降解 2,4-D,2,4-D 是一种广泛使用的苯氧基除草剂 .

工业应用

“2,4-二氯苯氧基苯酚”用作化妆品和洗涤剂组合物中的抑菌剂和防腐剂 . 它是各种产品中的关键成分,包括洗发水、除臭剂、牙膏、漱口水和家用清洁产品 .

医学应用

在医学领域,“2,4-二氯苯氧基苯酚”用作防腐剂和消毒剂 . 它也具有作为抗惊厥药的潜在用途 .

微生物燃料电池

作用机制

Target of Action

4-(2,4-Dichlorophenoxy)phenol, also known as Triclosan (TCS), is a broad-spectrum antimicrobial agent . It is used in various personal care products such as soaps, skin creams, toothpaste, and deodorants . TCS targets multiple cytoplasmic and membrane sites in bacteria, including RNA synthesis and the production of macromolecules . It also blocks the synthesis of fatty acids by inhibiting enoyl reductase .

Mode of Action

TCS acts by permeating the bacterial cell wall and disrupting membrane activities . It has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .

Biochemical Pathways

TCS affects various biochemical pathways. Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots . In bacteria, TCS interferes with fatty acid synthesis by inhibiting enoyl reductase . It also affects the plasticity of cell walls, influences the amount of protein production, and increases ethylene production .

Pharmacokinetics

The pharmacokinetics of TCS involves its absorption, distribution, metabolism, and excretion (ADME). TCS is lipophilic, suggesting its potential for bioaccumulation in fatty tissues . It can reach the systemic circulation through dermal, oral, or intra-vaginal administration . TCS is biotransformed in vitro using human and rat liver fractions, leading to the formation of oxidative metabolites, reactive metabolites, and glucuronide and sulfate conjugates .

Result of Action

The action of TCS results in the prevention of bacterial propagation and eventual cell death . Tcs is considered an endocrine disruptor, and it has been shown to disrupt thyroid hormone homeostasis and possibly the reproductive axis . It is highly toxic to algae and exerts reproductive and developmental effects in some fish .

Action Environment

TCS is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . Its presence in chlorinated water raises toxicity concerns, as carcinogenic metabolites such as chlorophenols may be generated in the presence of residual chlorine . The continuous exposure of aquatic organisms to TCS, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species .

安全和危害

未来方向

生化分析

Biochemical Properties

4-(2,4-Dichlorophenoxy)phenol plays a pivotal role in biochemical reactions, particularly in the degradation of herbicides such as 2,4-dichlorophenoxyacetic acid. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation pathways of chlorinated phenols, such as monooxygenases and dioxygenases . These interactions facilitate the breakdown of the compound into less harmful substances, thereby contributing to its biodegradation.

Cellular Effects

The effects of 4-(2,4-Dichlorophenoxy)phenol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 4-(2,4-Dichlorophenoxy)phenol can lead to alterations in the expression of genes involved in detoxification processes . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-(2,4-Dichlorophenoxy)phenol exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes involved in the degradation of chlorinated compounds, such as catechol 2,3-dioxygenase . This inhibition can lead to the accumulation of intermediate compounds, which may have further implications for cellular function. Additionally, 4-(2,4-Dichlorophenoxy)phenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-(2,4-Dichlorophenoxy)phenol over time in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation depending on the environmental conditions. In vitro studies have shown that 4-(2,4-Dichlorophenoxy)phenol can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 4-(2,4-Dichlorophenoxy)phenol vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can lead to adverse effects such as oxidative stress, liver damage, and disruptions in metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum impact on cellular function.

Metabolic Pathways

4-(2,4-Dichlorophenoxy)phenol is involved in several metabolic pathways, including those related to the degradation of chlorinated phenols. It interacts with enzymes such as monooxygenases and dioxygenases, which facilitate its breakdown into less harmful metabolites . These metabolic pathways are crucial for the detoxification of the compound and its subsequent elimination from the body.

Transport and Distribution

The transport and distribution of 4-(2,4-Dichlorophenoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of 4-(2,4-Dichlorophenoxy)phenol within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins.

Subcellular Localization

The subcellular localization of 4-(2,4-Dichlorophenoxy)phenol is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . The localization of 4-(2,4-Dichlorophenoxy)phenol within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

4-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRSKCAGYLXDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068259 | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-73-0 | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichlorophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DWA4SN6HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

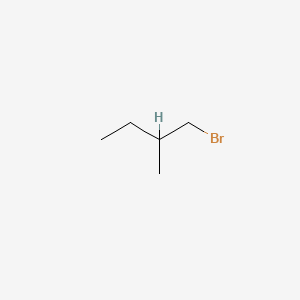

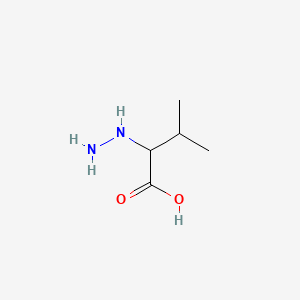

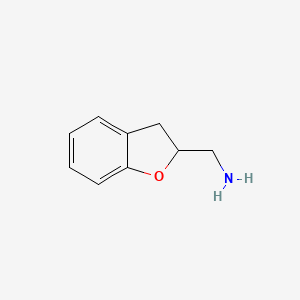

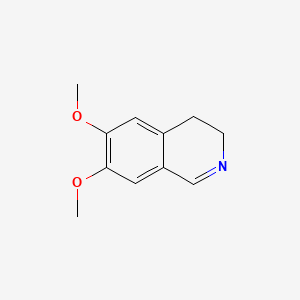

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(2,4-Dichlorophenoxy)phenol formed in the environment?

A: 4-(2,4-Dichlorophenoxy)phenol is a major degradation product of the herbicide diclofop-methyl. Research indicates that diclofop-methyl undergoes microbial degradation in soil, leading to the formation of 4-(2,4-Dichlorophenoxy)phenol as an intermediate metabolite. [, , , , , ] This degradation process is influenced by factors like soil type, pH, and microbial activity.

Q2: What analytical techniques are used to identify and quantify 4-(2,4-Dichlorophenoxy)phenol in environmental and laboratory settings?

A: Several analytical techniques are employed to identify and quantify 4-(2,4-Dichlorophenoxy)phenol. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify 4-(2,4-Dichlorophenoxy)phenol in environmental samples and degradation studies. [, , ] Thin-layer chromatography (TLC) can also be used for identifying 4-(2,4-Dichlorophenoxy)phenol based on its relative retention factor (Rf) on silica gel plates. []

Q3: Can electrochemical methods be used to degrade diclofop-methyl and its metabolites?

A: Research indicates that electrochemical methods, particularly using boron-doped diamond electrodes, can effectively degrade diclofop-methyl. [] This process involves the cleavage of the aryloxy propionic ester bond, leading to the formation of 4-(2,4-Dichlorophenoxy)phenol. [] Further oxidation can result in the complete mineralization of the compound. The efficiency of this degradation process is influenced by factors such as current density. []

Q4: How does 4-(2,4-Dichlorophenoxy)phenol impact algae, and is its toxicity related to its degradation?

A: 4-(2,4-Dichlorophenoxy)phenol exhibits significant toxicity to freshwater microalgae species like Chlorella pyrenoidosa, Chlorella vulgaris, and Scenedesmus obliquus. [] Interestingly, the toxicity of diclofop-methyl and its metabolites appears to correlate with their degradability in algal suspensions. [] This suggests that the degradation process itself might contribute to the overall toxicity of diclofop-methyl in aquatic ecosystems.

Q5: Can mass spectrometry be used to study the degradation products of diclofop-methyl?

A: Yes, collision-induced dissociation mass spectrometry (CID-MS) is a valuable tool for analyzing the degradation products of diclofop-methyl. [] By analyzing the fragmentation patterns of the parent ion, researchers can identify characteristic product ions that correspond to specific degradation products like 4-(2,4-Dichlorophenoxy)phenol and 4-(2,4-dichlorophenoxy)dehydrophenetole. [] This information helps elucidate the degradation pathways and the formation of key metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)